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Compound of Interest |

Compound Name: 3,4-Dichlorobenzyl alcohol
CAS No.: 1805-32-9
Cat. No.: B155918
- 7

A Reference Standard for Pharmaceutical Quality Control

Executive Summary & Molecular Identity

3,4-Dichlorobenzyl alcohol (CAS: 1805-32-9) is a mild antiseptic frequently used in throat
lozenges (e.g., in combination with amylmetacresol). Its structural integrity is defined by a
benzene core substituted with two chlorine atoms at the 3 and 4 positions and a hydroxymethyl
group at the 1 position.

This guide provides a multi-modal spectroscopic analysis (MS, IR, NMR) to serve as a self-
validating system for compound identification.

Property Data
Formula
Molecular Weight 177.03 g/mol

175.98 g/mol (
Monoisotopic Mass

)

Appearance White to off-white crystalline powder
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Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the dichloro-substitution
pattern through the characteristic isotope abundance ratios of Chlorine-35 and Chlorine-37.

Isotope Pattern Analysis

Unlike simple hydrocarbons, 3,4-dichlorobenzyl alcohol exhibits a distinct "triplet" molecular
ion cluster due to the two chlorine atoms.

e M+ (m/z 176): Contains two

atoms. Relative abundance: 100% (normalized).
e M+2 (m/z 178): Contains one

and one

. Relative abundance: ~64%.

e M+4 (m/z 180): Contains two
atoms. Relative abundance: ~10%.

Diagnostic Rule: A peak intensity ratio of roughly 9:6:1 at the molecular ion cluster is
pathognomonic for a molecule containing two chlorine atoms.

Fragmentation Pathways (El, 70 eV)

The fragmentation is driven by the stability of the benzyl cation and the lability of the C-Cl
bonds.

e Molecular lon (
): m/z 176.[1][2]
e Loss of ClI (

): m/z 141. This is often a dominant high-mass peak, formed by the cleavage of a chlorine
radical to stabilize the ring.
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e Loss of OH/H20 (

): m/z 159/158. Characteristic of benzyl alcohols forming the dichlorobenzyl cation.

» Base Peak: Depending on instrument conditions, m/z 141 (chlorobenzyl cation) or m/z 77
(phenyl cation residue) are often the most abundant species.

Visualization: Fragmentation Logic

T - CO, - HCI steps Phenyl Cation
. miz 141 : > i
- Clradical (35) (Chlorobenzyl Cation) izt
Molecular lon (M+) .
miz 176 (100%) - OH radical (17) [M - OHJ+
m/z 159

(Dichlorobenzyl Cation)

Figure 1: Primary Fragmentation Pathways in Electron Ionization (EI) MS

Click to download full resolution via product page

Infrared Spectroscopy (FT-IR): Functional Group
Validation

IR analysis confirms the presence of the alcohol handle and the aromatic halide system.

Key Absorption Bands (KBr Pellet/Thin Film)
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Frequency (

Assignment Structural Insight
)
Broad band indicating
3200 — 3400 O-H Stretch hydrogen bonded hydroxyl
group.
Weak aliphatic stretches from
2850 — 2950 C-H Stretch the benzylic
) Characteristic "breathing"
1590, 1470 C=C Aromatic )
modes of the benzene ring.
1000 — 1050 C-O Stretch Strong primary alcohol band.
Strong, sharp bands
800 — 600 C-ClI Stretch

confirming aryl chlorides.

Nuclear Magnetic Resonance (NMR): Structural

Connectivity

NMR is the definitive tool for distinguishing the 3,4-dichloro isomer from its 2,4- or 2,6-

counterparts. The coupling constants (

) in the proton spectrum are the critical validation metric.

NMR Data (400 MHz, )

e Solvent Residual Peak: 7.26 ppm.

o Reference: TMS (0.00 ppm).
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Shift ( Coupling (
Multiplicity Integration Assignment
» Ppm) , Hz)
H-2 (Meta
7.49 Doublet (d) 1H ]
coupling only)
H-5 (Ortho
7.43 Doublet (d) 1H )
coupling to H-6)
Doublet of H-6 (Ortho to H-
7.19 1H
Doublets (dd) 5, Meta to H-2)
4.68 Singlet (s)* 2H - Benzylic CH2
OH
1.8-25 Broad Singlet 1H -
(Exchangeable)

*Note: The benzylic CH2 may appear as a doublet if the sample is extremely dry and pure, due
to coupling with the OH proton. In typical CDCI3, it appears as a singlet.

NMR Data (100 MHz, )

The molecule has 7 unique carbon environments.
e Carbinol Carbon: ~63.5 ppm (
-OH).

o Aromatic Methines (CH): Three signals in the 125-130 ppm range corresponding to C-2, C-
5, and C-6.

e Quaternary Carbons (C-ClI, C-alkyl):
o C-1 (Ipso to CH2): ~140 ppm.[1][2][3]

o C-3, C-4 (Ipso to Cl): ~130-133 ppm (Deshielded by CI, weak intensity).

Visualization: NMR Assighment Logic
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The distinction between the 3,4-isomer and others relies on identifying the specific coupling
pattern of the aromatic protons.

Analyze Aromatic Region
(7.0 - 7.6 ppm)

Count Signals:
3 Distinct Protons?

Identify H-2 [dentify H-5 \Identify H-6

Signal A (Lowest Field) Signal B Signal C
Doublet, J ~ 2Hz Doublet, J ~ 8Hz Doublet of Doublets
(Meta coupling only) (Ortho coupling only) J ~ 8Hz and 2Hz

Conclusion:
3,4-Substitution Pattern Confirmed

Figure 2: Logic Flow for 1H NMR Structural Confirmation

Click to download full resolution via product page

Experimental Protocols
Protocol A: Sample Preparation for NMR

e Mass: Weigh ~10-15 mg of 3,4-Dichlorobenzyl alcohol.
» Solvent: Dissolve in 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube
to remove undissolved solids which cause line broadening.

e Acquisition:
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o Scan count: 16 (minimum) for 1H; 256+ for 13C.

o Relaxation delay: 1.0 s (standard) or 5.0 s (for accurate integration of aromatic protons).

Protocol B: Sample Preparation for FT-IR

o Method: KBr Pellet (Preferred for solids).
e Ratio: Mix ~1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.

e Press: Grind finely and press into a transparent pellet using a hydraulic press (approx. 8-10
tons pressure).

e Blank: Run a background scan with a pure KBr pellet before acquiring the sample spectrum
to subtract atmospheric

and
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]

4. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]

 To cite this document: BenchChem. [High-Resolution Spectroscopic Characterization of 3,4-
Dichlorobenzyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155918#spectroscopic-data-of-3-4-dichlorobenzyl-
alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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